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Compound of Interest

Compound Name:
2-Chloro-N6-(2-

hydroxyethyl)adenosine

Cat. No.: B13909241 Get Quote

The primary mechanism of action for these adenosine analogs is through interaction with

adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs).

CCPA is distinguished by its exceptionally high affinity and selectivity for the A1 receptor.

Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of CCPA for various adenosine

receptor subtypes as determined by radioligand binding assays.
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Compound
Receptor
Subtype

Tissue/Cell
Source

Radioligand
Ki Value
(nM)

Reference

CCPA A1
Rat Brain

Membranes
[3H]PIA 0.4 [3][4]

A1 Bovine Brain - 0.5 [5]

A1 Rat Brain - 1.3 [5]

A1 Human - 0.8 [6]

A2
Rat Striatal

Membranes
[3H]NECA 3900 [3][4]

A2A Human - 2300 [6]

A3 Human - 42 [6]

CCPA demonstrates an almost 10,000-fold selectivity for the A1 receptor over the A2 receptor

in rat brain membranes.[3][4]

Quantitative Data: Functional Activity
The functional activity of these compounds is typically assessed by measuring their effect on

adenylyl cyclase activity. A1 receptor activation inhibits adenylyl cyclase, decreasing

intracellular cAMP levels, while A2 receptor activation stimulates it.
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Compound Assay Type
Cell/Tissue
Source

Effect
Potency
(IC50/EC50
in nM)

Reference

CCPA

Adenylyl

Cyclase

Inhibition

Rat Fat Cell

Membranes
A1 Agonist 33 (IC50) [3][4]

Adenylyl

Cyclase

Stimulation

Human

Platelet

Membranes

A2 Agonist 3500 (EC50) [3][4]

Chronotropic

Activity

Inhibition

Spontaneousl

y Beating Rat

Atria

A1 Agonist 8.2 (EC50) [5]

HEA Cytotoxicity

SGC-7901

Gastric

Carcinoma

Cells

- 86,660 (IC50) [1]

Cytotoxicity

AGS Gastric

Carcinoma

Cells

- 94,460 (IC50) [1]

The selectivity of CCPA as an A1 agonist is over 100-fold when comparing its inhibitory effect

on A1-mediated adenylyl cyclase to its stimulatory effect on the A2-mediated pathway.[3][4]

Section 2: Signaling Pathways and Cellular Effects
A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like CCPA initiates a signaling cascade

through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, reducing

cAMP production.
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Caption: Adenosine A1 receptor signaling pathway initiated by CCPA.

Cellular Effects of N6-(2-hydroxyethyl)adenosine (HEA)
In vitro studies on HEA reveal a range of biological activities, particularly in cancer cell lines

and inflammatory models:

Antitumor Effects: HEA shows cytotoxic effects against gastric carcinoma cells (SGC-7901

and AGS) in a dose- and time-dependent manner.[1] This is associated with the induction of

apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[1][2]

Mechanism of Apoptosis: The apoptotic mechanism involves the production of reactive

oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of

caspases.[1][2]

Anti-inflammatory Effects: HEA reduces the expression of pro-inflammatory cytokines like

TNF-α and IL-1β induced by lipopolysaccharide (LPS) in RAW 264.7 cells.[7][8] It also

suppresses the TGF-β1/Smad and NF-κB signaling pathways.[8][9]

Neuroprotection: In PC12 cells, HEA provides protection against hydrogen peroxide-induced

oxidative damage by increasing cell viability, reducing ROS generation, and inhibiting

inflammatory mediators.[10]

Section 3: Experimental Protocols
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The following are generalized protocols based on methodologies described in the cited

literature for key in vitro assays.

Protocol 1: Radioligand Binding Assay (for Ki
Determination)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability

to displace a radiolabeled ligand.
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Caption: Generalized workflow for a competitive radioligand binding assay.
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Detailed Steps:

Membrane Preparation: Tissues (e.g., rat brain) are homogenized in a suitable buffer and

centrifuged to isolate the membrane fraction containing the receptors.[3]

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a

selective radioligand (e.g., [3H]PIA for A1 receptors) and a range of concentrations of the

unlabeled test compound (the "competitor").

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which

trap the membranes with bound radioligand while allowing the unbound radioligand to pass

through.

Washing: Filters are washed quickly with ice-cold buffer to minimize non-specific binding.

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation

counter.

Data Analysis: The data are plotted as percent inhibition of radioligand binding versus

competitor concentration. A non-linear regression analysis is used to determine the IC50

value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation.

Protocol 2: Adenylyl Cyclase Activity Assay (for
IC50/EC50 Determination)
This functional assay measures the ability of a compound to either inhibit (via A1 receptors) or

stimulate (via A2 receptors) the production of cyclic AMP (cAMP) by the enzyme adenylyl

cyclase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://d-nb.info/1102812307/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13909241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Cell Membranes
(e.g., Rat Fat Cells or

Human Platelets)

Incubate Membranes in Assay Buffer
containing ATP, MgCl2, and:
- Stimulator (e.g., Forskolin)

- Test Compound (CCPA)

Terminate Reaction
(e.g., by heating or adding acid)

Measure cAMP Produced
(e.g., Spectrophotometry,

Radioimmunoassay, or ELISA)

Data Analysis
(Dose-response curve to
determine IC50 or EC50)

End

Click to download full resolution via product page

Caption: Generalized workflow for an adenylyl cyclase functional assay.
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Detailed Steps:

Membrane Preparation: As with the binding assay, membranes from a suitable cell type (e.g.,

rat fat cells for A1, human platelets for A2) are prepared.[3][4]

Reaction Setup: Membranes are incubated at a controlled temperature (e.g., 37°C) in a

reaction mixture containing ATP (the substrate for adenylyl cyclase), magnesium ions (a

required cofactor), and an ATP-regenerating system.

Modulation of Activity:

For Inhibition (A1): The enzyme is first stimulated with an agent like forskolin. Then,

varying concentrations of the inhibitory agonist (e.g., CCPA) are added to measure the

reduction in cAMP production.[3]

For Stimulation (A2): Varying concentrations of the stimulatory agonist are added to

measure the increase in cAMP production.[3]

Termination: The enzymatic reaction is stopped after a set time.

cAMP Measurement: The amount of cAMP generated is quantified using various methods,

such as competitive binding assays with a labeled cAMP tracer or spectrophotometric

methods.[11]

Data Analysis: The results are plotted as cAMP concentration versus agonist concentration

to generate a dose-response curve, from which the IC50 (for inhibition) or EC50 (for

stimulation) value is calculated.

Section 4: Conclusion and Future Directions
The in vitro data clearly establish 2-Chloro-N6-cyclopentyladenosine (CCPA) as a cornerstone

tool for studying adenosine A1 receptor pharmacology due to its high potency and remarkable

selectivity.[3][4][6] Its primary action is the potent Gαi-mediated inhibition of adenylyl cyclase.

In contrast, N6-(2-hydroxyethyl)adenosine (HEA) demonstrates a different pharmacological

profile, characterized by moderate cytotoxic and anti-inflammatory effects at micromolar
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concentrations.[1][7] Its mechanisms involve the induction of oxidative stress, apoptosis, and

the modulation of key inflammatory signaling pathways like NF-κB.[2][8][10]

Future research could explore the synthesis and characterization of the hybrid compound, 2-
Chloro-N6-(2-hydroxyethyl)adenosine, to determine how the combination of these specific

substitutions influences receptor affinity, selectivity, and downstream functional effects. Such

studies would elucidate the synergistic or antagonistic contributions of the 2-chloro and N6-(2-

hydroxyethyl) moieties to the overall pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31197679/
https://pubmed.ncbi.nlm.nih.gov/31197679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609896/
https://www.benchchem.com/product/b13909241#2-chloro-n6-2-hydroxyethyl-adenosine-in-vitro-studies
https://www.benchchem.com/product/b13909241#2-chloro-n6-2-hydroxyethyl-adenosine-in-vitro-studies
https://www.benchchem.com/product/b13909241#2-chloro-n6-2-hydroxyethyl-adenosine-in-vitro-studies
https://www.benchchem.com/product/b13909241#2-chloro-n6-2-hydroxyethyl-adenosine-in-vitro-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13909241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13909241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

